Cas no 898367-00-5 (N-(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-4-methoxybenzamide)
N-(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-4-methoxybenzamide Chemical and Physical Properties
Names and Identifiers
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- Benzamide, 4-methoxy-N-[6-(methylsulfonyl)-3-propyl-2(3H)-benzothiazolylidene]-
- N-(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-4-methoxybenzamide
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- Inchi: 1S/C19H20N2O4S2/c1-4-11-21-16-10-9-15(27(3,23)24)12-17(16)26-19(21)20-18(22)13-5-7-14(25-2)8-6-13/h5-10,12H,4,11H2,1-3H3
- InChI Key: VYISBOQVIKESEJ-UHFFFAOYSA-N
- SMILES: C(N=C1N(CCC)C2=CC=C(S(C)(=O)=O)C=C2S1)(=O)C1=CC=C(OC)C=C1
N-(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-4-methoxybenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2610-4492-2μmol |
N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methoxybenzamide |
898367-00-5 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2610-4492-5μmol |
N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methoxybenzamide |
898367-00-5 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2610-4492-10μmol |
N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methoxybenzamide |
898367-00-5 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2610-4492-20μmol |
N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methoxybenzamide |
898367-00-5 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2610-4492-1mg |
N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methoxybenzamide |
898367-00-5 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2610-4492-2mg |
N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methoxybenzamide |
898367-00-5 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2610-4492-3mg |
N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methoxybenzamide |
898367-00-5 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2610-4492-4mg |
N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methoxybenzamide |
898367-00-5 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2610-4492-5mg |
N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methoxybenzamide |
898367-00-5 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2610-4492-10mg |
N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methoxybenzamide |
898367-00-5 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-4-methoxybenzamide Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on N-(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-4-methoxybenzamide
Compound CAS No 898367-00-5: N-(2Z)-6-Methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-4-methoxybenzamide
The compound with CAS No 898367-00-5, known as N-(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-4-methoxybenzamide, is a highly specialized organic compound with a complex structure. This compound belongs to the class of benzothiazoles, which are well-known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The benzothiazole core of this molecule is further substituted with a methanesulfonyl group at position 6 and a propyl group at position 3. Additionally, the compound features a 4-methoxybenzamide moiety attached via a Schiff base linkage at the 2-position of the dihydrobenzothiazole ring.
Recent studies have highlighted the potential of this compound in the field of drug discovery. The presence of the methanesulfonyl group imparts strong electron-withdrawing properties, which can enhance the bioavailability and stability of the molecule. Meanwhile, the propyl substituent introduces steric bulk, potentially influencing the molecule's pharmacokinetic profile. The 4-methoxybenzamide group is known to improve solubility and can serve as a site for further functionalization in medicinal chemistry applications.
One of the most intriguing aspects of this compound is its potential as a scaffold for developing bioactive molecules. Researchers have explored its ability to inhibit key enzymes involved in inflammatory pathways. For instance, studies have shown that derivatives of this compound exhibit significant anti-inflammatory activity by modulating cyclooxygenase (COX) enzymes. This makes it a promising candidate for developing novel anti-inflammatory agents with improved efficacy and reduced side effects.
In addition to its pharmacological applications, this compound has also been investigated for its electronic properties. The conjugated system within the dihydrobenzothiazole ring allows for efficient charge transport, making it a potential candidate for use in organic electronics. Recent research has focused on incorporating this compound into organic field-effect transistors (OFETs), where it has demonstrated remarkable electrical performance due to its extended π-system and high thermal stability.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the benzothiazole core through condensation reactions and subsequent functionalization with the methanesulfonyl, propyl, and 4-methoxybenzamide groups. The stereochemistry at the Z-position is critical for maintaining the desired biological activity and electronic properties.
Looking ahead, ongoing research is focused on optimizing the synthesis of this compound to enhance yield and purity while reducing production costs. Furthermore, efforts are being made to explore its application in advanced materials such as organic light-emitting diodes (OLEDs) and sensors. Its unique combination of structural features positions it as a versatile building block for future innovations in both pharmaceuticals and materials science.
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